2,6-Di-tert-butyl-4-phenylnaphthalen-1-ol
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Overview
Description
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol is an organic compound belonging to the class of phenols It is characterized by a naphthalene ring substituted with phenyl and tert-butyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,6-ditert-butyl-naphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes Friedel-Crafts alkylation to introduce tert-butyl groups at the 2 and 6 positions.
Phenyl Substitution: The phenyl group is introduced through a subsequent Friedel-Crafts acylation reaction.
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring to introduce the hydroxyl group at the 1 position.
These reactions are usually carried out under controlled conditions using catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of 4-phenyl-2,6-ditert-butyl-naphthalen-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 4-phenyl-2,6-ditert-butyl-naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound’s bulky tert-butyl groups provide steric hindrance, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-ditert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
4-phenyl-2,6-ditert-butyl-naphthalen-1-ol is unique due to the presence of both phenyl and tert-butyl groups on the naphthalene ring, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it a compound of interest in medicinal chemistry.
Properties
CAS No. |
69217-49-8 |
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Molecular Formula |
C24H28O |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C24H28O/c1-23(2,3)17-12-13-18-20(14-17)19(16-10-8-7-9-11-16)15-21(22(18)25)24(4,5)6/h7-15,25H,1-6H3 |
InChI Key |
WHIUJUDMCRFPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2C3=CC=CC=C3)C(C)(C)C)O |
Origin of Product |
United States |
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